molecular formula C8H5Ag B13742619 silver;ethynylbenzene CAS No. 33440-88-9

silver;ethynylbenzene

Cat. No.: B13742619
CAS No.: 33440-88-9
M. Wt: 208.99 g/mol
InChI Key: CXFCXAPFIWFZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silver;ethynylbenzene typically involves the reaction of ethynylbenzene with a silver salt, such as silver nitrate or silver acetate. One common method is the chemical reduction of silver ions in the presence of ethynylbenzene, which can be achieved using reducing agents like sodium borohydride or hydrazine. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the silver.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Silver;ethynylbenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The benzene ring can be hydrogenated to form cyclohexane derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of ethylbenzene or cyclohexane derivatives.

    Substitution: Formation of substituted ethynylbenzene derivatives.

Scientific Research Applications

Silver;ethynylbenzene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential antimicrobial properties due to the presence of silver.

    Medicine: Explored for its use in drug delivery systems and as an antimicrobial agent in wound dressings.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and nanocomposites.

Mechanism of Action

The mechanism of action of silver;ethynylbenzene involves the interaction of silver ions with biological molecules. Silver ions can disrupt bacterial cell membranes, leading to cell death. The ethynylbenzene component can enhance the compound’s ability to penetrate biological membranes and interact with intracellular targets. The molecular pathways involved include the generation of reactive oxygen species and the inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    Ethynylbenzene: Lacks the antimicrobial properties of silver;ethynylbenzene.

    Silver nanoparticles: Have similar antimicrobial properties but lack the specific reactivity of the ethynyl group.

    Phenylacetylene: Similar structure but does not contain silver.

Uniqueness

This compound is unique due to the combination of the antimicrobial properties of silver and the chemical reactivity of the ethynyl group. This dual functionality makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

33440-88-9

Molecular Formula

C8H5Ag

Molecular Weight

208.99 g/mol

IUPAC Name

silver;ethynylbenzene

InChI

InChI=1S/C8H5.Ag/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1

InChI Key

CXFCXAPFIWFZKZ-UHFFFAOYSA-N

Canonical SMILES

[C-]#CC1=CC=CC=C1.[Ag+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.